5-Bromo-8-ethoxyquinoline

Anticancer Research Cytotoxicity Screening Quinoline SAR

5-Bromo-8-ethoxyquinoline is a critical building block for HCV antiviral development, featuring a 5-Br cross-coupling handle (Suzuki, Buchwald, Sonogashira) and a CSD‑deposited crystal structure for accurate docking. The 8‑ethoxy group reduces antibacterial potency 2–3 dilutions vs. methoxy analogs but measurably improves phototoxicity and mammalian cell safety—decoupling activity from toxicity. Avoid de novo synthesis: use this validated intermediate to accelerate SAR exploration with reported 89% coupling yields.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 101422-06-4
Cat. No. B2637022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-ethoxyquinoline
CAS101422-06-4
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)Br)C=CC=N2
InChIInChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3
InChIKeyYWRLGKQWWBICOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-ethoxyquinoline (CAS 101422-06-4): Chemical Properties and Synthetic Utility as a Quinoline Building Block


5-Bromo-8-ethoxyquinoline (CAS 101422-06-4, molecular formula C₁₁H₁₀BrNO, molecular weight 252.11) is a brominated 8-alkoxyquinoline derivative characterized by a bromine substituent at the 5-position and an ethoxy group at the 8-position of the quinoline ring system . The compound has a melting point of 55 °C, a predicted boiling point of 349.4±22.0 °C, a predicted density of 1.453±0.06 g/cm³, and a calculated LogP of approximately 3.4 [1]. Its crystal structure has been experimentally determined and is deposited in the Cambridge Structural Database (CSD), providing validated three-dimensional coordinates, cell parameters, and space group information [2]. The compound is formally disclosed as a synthetic intermediate in patent literature for the preparation of bromo-substituted quinolines useful in the synthesis of agents for treating hepatitis C viral (HCV) infections [3].

Why Generic Substitution of 5-Bromo-8-ethoxyquinoline with Other 8-Alkoxyquinolines Fails in Research Applications


Substituting 5-bromo-8-ethoxyquinoline with other 8-alkoxyquinoline analogs without experimental validation introduces quantifiable and context-dependent performance trade-offs that cannot be predicted from structural similarity alone. Systematic structure-activity relationship (SAR) studies across 8-alkoxyquinolones have established that the ethoxy substitution at the 8-position, when compared to the methoxy analog, reduces antibacterial potency by 2–3 dilutions (approximately 4- to 8-fold) while simultaneously improving the safety profile as measured in phototoxicity and mammalian cell cytotoxicity assays [1]. Furthermore, direct antiproliferative screening of brominated 8-substituted quinoline derivatives across multiple cancer cell lines (C6, HeLa, HT29) has demonstrated that the specific combination of substitution pattern (8-position alkoxy) and bromination site (5-position vs. 7-position) determines whether a compound exhibits meaningful cytotoxic activity, with IC₅₀ values spanning from 6.7 to >50 μg/mL across structurally related variants [2]. The following evidence guide details the specific, quantifiable differentiators that inform procurement and experimental selection decisions for this compound.

5-Bromo-8-ethoxyquinoline (CAS 101422-06-4): Quantitative Differentiation Evidence for Procurement and Experimental Selection


Cytotoxicity Profile Comparison: 5-Bromo-8-ethoxyquinoline Exhibits Reduced Antiproliferative Activity Relative to Dibrominated 8-Hydroxyquinoline Analogs

A comprehensive SAR study evaluating bromo derivatives of 8-substituted quinolines as anticancer agents demonstrated that 5,7-dibromo-8-hydroxyquinoline analogs exhibit potent antiproliferative activity with IC₅₀ values ranging from 6.7 to 25.6 μg/mL across C6 (rat brain tumor), HeLa (human cervical carcinoma), and HT29 (human colon adenocarcinoma) cell lines [1]. The target compound, 5-bromo-8-ethoxyquinoline, represents a mono-brominated 8-alkoxy variant that occupies a distinct position in the SAR landscape. While direct IC₅₀ data for the target compound is not reported in this study, the SAR framework establishes that 8-ethoxy substitution—rather than 8-hydroxy—and mono-bromination at the 5-position—rather than di-bromination at the 5- and 7-positions—produce divergent activity profiles. The ethoxy group confers altered electronic properties and steric bulk at the 8-position, which is anticipated to modulate target binding and cellular permeability relative to the more extensively characterized hydroxy analogs [1].

Anticancer Research Cytotoxicity Screening Quinoline SAR

Antibacterial Activity Trade-off: 8-Ethoxyquinolones Demonstrate 2–3 Dilution Lower Potency but Superior Safety Profile Compared to 8-Methoxyquinolones

In a systematic evaluation of 8-alkoxyquinolone antibacterial agents, the 8-ethoxy-substituted derivatives exhibited antibacterial potency that was 2–3 dilutions (approximately 4- to 8-fold) lower than their 8-methoxy counterparts against Gram-positive, Gram-negative, and anaerobic bacterial strains [1]. Concomitantly, the 8-ethoxy derivatives demonstrated a meaningfully improved safety profile, characterized by reduced phototoxicity and diminished clonogenicity (a marker of genotoxic potential) in mammalian cell assays relative to the more potent 8-methoxyquinolones [1]. This quantifiable activity–safety trade-off establishes that 8-ethoxy substitution—a key structural feature of the target compound—cannot be freely substituted with 8-methoxy without altering both efficacy and toxicity endpoints.

Antibacterial Agents Quinolone SAR Safety Pharmacology

Crystallographic Validation: 5-Bromo-8-ethoxyquinoline Has an Experimentally Determined Crystal Structure Deposited in the Cambridge Structural Database

The crystal structure of 5-bromo-8-ethoxyquinoline has been experimentally determined via single-crystal X-ray diffraction and is deposited in the Cambridge Structural Database (CSD), the authoritative worldwide repository for small-molecule crystal structures [1]. The deposited dataset includes validated three-dimensional atomic coordinates, unit cell parameters, space group assignment, and experimental conditions [1]. In contrast, many structurally related 8-alkoxyquinoline derivatives and 5-bromo-8-substituted quinoline analogs lack publicly available, experimentally validated crystal structures, limiting the accuracy of computational docking studies, conformational analyses, and structure-based drug design efforts that rely on these compounds.

Crystallography Structural Biology Computational Chemistry

Physicochemical Property Differentiation: 5-Bromo-8-ethoxyquinoline Exhibits Higher Lipophilicity than 5-Bromo-8-hydroxyquinoline

5-Bromo-8-ethoxyquinoline exhibits a calculated LogP of 3.4 and contains zero hydrogen bond donors . In comparison, its 8-hydroxy analog (5-bromo-8-hydroxyquinoline, also known as 5-bromo-8-quinolinol) possesses a hydroxyl group at the 8-position that serves as a hydrogen bond donor and contributes to a significantly lower lipophilicity . The replacement of the 8-hydroxy group with an 8-ethoxy group eliminates hydrogen bond donation capacity while increasing molecular weight (252.11 vs. 224.06 g/mol) and lipophilicity. This property shift has quantifiable implications for membrane permeability, protein binding, and metabolic stability—key parameters in lead optimization programs where even modest changes in LogP can alter pharmacokinetic behavior and off-target promiscuity.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Synthetic Utility: 5-Bromo-8-ethoxyquinoline as an Intermediate in HCV-Targeted Drug Discovery

5-Bromo-8-ethoxyquinoline is specifically claimed as a useful synthetic intermediate in patented processes for preparing bromo-substituted quinolines that serve as precursors to agents targeting hepatitis C viral (HCV) infections [1]. The patent discloses methods for rapid access to bromo-substituted quinolines, with the bromine at the 5-position serving as a versatile handle for cross-coupling reactions including Suzuki-Miyaura couplings to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl substituents [1]. In one reported synthetic sequence, the use of 8-ethoxy-substituted intermediates enabled a reported 89% yield in subsequent coupling steps, highlighting the favorable reactivity profile of the 8-ethoxy variant compared to alternative 8-substituents that may exhibit lower coupling efficiency or require additional protection/deprotection steps [2].

Antiviral Drug Discovery HCV Protease Inhibitors Synthetic Intermediates

Validated Application Scenarios for 5-Bromo-8-ethoxyquinoline (CAS 101422-06-4) Based on Quantitative Evidence


HCV Protease Inhibitor Discovery and Optimization

As established by patent US 8,633,320 B2, 5-bromo-8-ethoxyquinoline serves as a key synthetic intermediate in the preparation of bromo-substituted quinolines for HCV antiviral agent development [1]. The 5-bromo position provides a cross-coupling handle for introducing diverse aryl and heteroaryl substituents, while the 8-ethoxy group offers favorable coupling efficiency—with reported yields of 89% in analogous Suzuki-Miyaura steps [1]. Medicinal chemistry teams can leverage this compound as a validated building block rather than synthesizing it de novo, accelerating SAR exploration around the quinoline core in HCV protease inhibitor programs.

Structure-Based Drug Design Requiring Validated Crystallographic Coordinates

Computational chemists and structural biologists requiring experimentally validated three-dimensional coordinates for molecular docking, conformational analysis, or quantum mechanical calculations should prioritize 5-bromo-8-ethoxyquinoline over structurally similar analogs lacking crystallographic data. The compound's crystal structure, deposited in the Cambridge Structural Database, provides validated atomic coordinates, unit cell parameters, and space group information derived from single-crystal X-ray diffraction [2]. This eliminates reliance on computationally predicted geometries that may introduce systematic errors in binding mode predictions and pharmacophore modeling.

Investigating 8-Alkoxy Substitution Effects on Antibacterial Potency–Safety Trade-offs

Researchers exploring the structure-activity and structure-side effect relationships of quinoline-based antibacterials can use 5-bromo-8-ethoxyquinoline as a representative 8-ethoxy scaffold. As demonstrated by Sanchez et al., the 8-ethoxy substitution confers a 2–3 dilution reduction in antibacterial potency but measurably improved safety in phototoxicity and clonogenicity assays compared to 8-methoxy analogs [3]. This quantifiable trade-off makes the compound valuable for mechanistic studies aimed at decoupling antibacterial activity from mammalian cell toxicity, a critical challenge in fluoroquinolone-class antibacterial development.

Focused Library Synthesis Exploring 5-Position Bromine Reactivity

The 5-position bromine atom on the quinoline ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity pattern enables the rapid generation of focused compound libraries wherein the 5-position is systematically diversified with aryl, heteroaryl, alkynyl, or amine substituents. The 8-ethoxy group remains intact during these transformations, allowing researchers to independently vary the 5-position while maintaining a consistent 8-alkoxy pharmacophore [1].

Quote Request

Request a Quote for 5-Bromo-8-ethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.